(S)-alpha-Methoxy-2-naphthylacetic acid
Description
(S)-α-Methoxy-2-naphthylacetic acid (CAS: 157134-51-5) is a chiral carboxylic acid derivative characterized by a naphthalene backbone substituted with a methoxy group at the α-position and an acetic acid functional group. Its molecular formula is C₁₃H₁₂O₃, with a molecular weight of 216.23 g/mol . The compound exhibits a melting point range of 101–114°C, though discrepancies in reported values (101–104°C vs. 111–114°C ) may reflect differences in purity or measurement conditions.
This compound is classified as toxic (H301: Toxic if swallowed) and requires stringent handling protocols, including the use of nitrile gloves and respiratory protection in poorly ventilated areas . Its primary applications include use as a chiral auxiliary in asymmetric synthesis and as a precursor in pharmaceutical research .
Properties
Molecular Formula |
C13H12O3 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
(2S)-2-methoxy-2-naphthalen-1-ylacetic acid |
InChI |
InChI=1S/C13H12O3/c1-16-12(13(14)15)11-8-4-6-9-5-2-3-7-10(9)11/h2-8,12H,1H3,(H,14,15)/t12-/m0/s1 |
InChI Key |
MIQWXVUTCSGZIZ-LBPRGKRZSA-N |
Isomeric SMILES |
CO[C@@H](C1=CC=CC2=CC=CC=C21)C(=O)O |
Canonical SMILES |
COC(C1=CC=CC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway and Conditions
Racemic Cyanohydrin Acetate Formation :
2-Naphthaldehyde undergoes a one-pot reaction with tin(II) bromide (SnBr₂) and trimethylsilyl cyanide (TMSCN) in nitrobenzene, followed by acetylation with acetyl bromide (AcBr). This yields racemic α-cyano-2-naphthylmethyl acetate with >95% conversion.Enzymatic Resolution :
Lipase from Burkholderia cepacia selectively hydrolyzes the (S)-enantiomer of the racemic acetate in a phosphate buffer (pH 7.0, 30°C). The (R)-acetate remains intact with >99.9% enantiomeric excess (e.e.), while the (S)-cyanohydrin byproduct decomposes spontaneously to regenerate 2-naphthaldehyde for recycling.Nitrogenous Functionalization :
Rhodococcus rhodochrous catalyzes the hydration of the (R)-cyanohydrin acetate to the corresponding amide under mild aqueous conditions (25°C, 48 hours). Subsequent hydrolysis with nitrosylsulfuric acid (HNO₅S) yields (R)-α-hydroxy-2-naphthylacetic acid.Methylation and Final Hydrolysis :
The α-hydroxyl group is methylated using diazomethane-silica gel, and the ester moiety is cleaved by Krebsiella oxytoca esterase at neutral pH to produce (R)-α-methoxy-2-naphthylacetic acid.
Adaptation for (S)-Enantiomer :
To obtain the (S)-enantiomer, lipases with inverted stereoselectivity (e.g., Candida antarctica lipase B) may substitute Burkholderia cepacia during resolution. For instance, Pseudomonas fluorescens lipase has demonstrated 98% e.e. for (S)-enantiomer retention in analogous systems.
Classical Organic Synthesis with Racemic Resolution
Patent US3904682A outlines a scalable Friedel-Crafts acylation route to racemic α-methoxy-2-naphthylacetic acid, followed by diastereomeric salt resolution.
Friedel-Crafts Acylation and Esterification
Naphthalene Functionalization :
2-Methoxynaphthalene reacts with acetyl chloride in nitrobenzene using aluminum chloride (3 equiv.) to form 2-acetyl-6-methoxynaphthalene (yield: 82–88%).Morpholine-Mediated Rearrangement :
The acetylated intermediate is heated with morpholine and sulfur at 150°C for 6 hours, followed by acid hydrolysis (6M HCl, reflux) to yield racemic α-methoxy-2-naphthylacetic acid.
Diastereomeric Salt Resolution
Racemic acid is treated with (1R,2S)-(-)-ephedrine in ethanol to form diastereomeric salts. Fractional crystallization isolates the (S)-enantiomer-ephedrine complex, which is subsequently acidified with HCl to liberate (S)-α-methoxy-2-naphthylacetic acid (e.e.: 92–95%).
Asymmetric Hydrogenation of α-Ketoester Intermediates
A catalytic asymmetric approach employs ruthenium-BINAP complexes to hydrogenate α-ketoesters derived from 2-naphthol.
Synthesis of α-Ketoester Precursor
Methylation and Bromination :
2-Naphthol is methylated with dimethyl sulfate (DMS) to 2-methoxynaphthalene, which undergoes bromination at the α-position using N-bromosuccinimide (NBS) in CCl₄.Grignard Addition and Oxidation :
The brominated intermediate reacts with methyl magnesium bromide to form a secondary alcohol, which is oxidized to α-keto-2-naphthylacetic acid methyl ester using pyridinium chlorochromate (PCC).
Enantioselective Hydrogenation
The α-ketoester is hydrogenated under 50 bar H₂ pressure with a Ru-(S)-BINAP catalyst in methanol at 60°C, achieving 97% e.e. for the (S)-α-hydroxy ester. Methylation with iodomethane and NaOH yields (S)-α-methoxy-2-naphthylacetic acid (overall yield: 68%).
Comparative Analysis of Preparation Methods
Industrial-Scale Production Considerations
Cost-Benefit Analysis
- Chemo-enzymatic : High enantioselectivity but requires specialized enzymes and multi-step purification (cost: ~\$2,500/kg).
- Classical synthesis : Cost-effective (\$800/kg) but generates toxic waste (AlCl₃, morpholine).
- Asymmetric hydrogenation : Moderate cost (\$1,200/kg) with superior atom economy but dependent on expensive Ru catalysts.
Environmental Impact
Enzymatic routes reduce solvent waste by 70% compared to classical methods, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-alpha-Methoxy-2-naphthylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthylacetic acids.
Scientific Research Applications
(S)-alpha-Methoxy-2-naphthylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a probe in studying enzyme mechanisms and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-alpha-Methoxy-2-naphthylacetic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and downstream signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (S)-α-Methoxy-2-naphthylacetic acid with five related compounds, highlighting key structural and functional differences:
Key Findings
Stereochemical Influence: The (S)-enantiomer of α-Methoxy-2-naphthylacetic acid is critical for its role in asymmetric catalysis, contrasting with its (R)-phenyl analog (CAS: 3966-32-3), which is used to resolve racemic mixtures . Naproxen (S-form) shares the naphthyl backbone but differs in chain length (propanoic vs. acetic acid), enhancing its bioavailability as an NSAID .
Functional Group Variations: Replacing the naphthyl group with phenyl (as in (R)-α-Methoxyphenylacetic acid) reduces molecular weight by ~50 g/mol and lowers the melting point (69–70°C vs. 101–114°C) .
Positional Isomerism :
- 2-(6-Methoxynaphthalen-2-yl)acetic acid (CAS: 23981-47-7) shares the molecular formula with the target compound but differs in methoxy substitution (6- vs. α-position), impacting electronic properties and reactivity .
Toxicity Profile :
- (S)-α-Methoxy-2-naphthylacetic acid is more toxic (UN 2811, Class 6.1) compared to Naproxen, which is FDA-approved for human use .
Research Implications
- Agricultural Chemistry: (2-Naphthyloxy)acetic acid’s role as a plant growth regulator highlights the versatility of naphthalene-acetic acid hybrids in non-pharmaceutical applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-α-Methoxy-2-naphthylacetic acid, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The compound can be synthesized via asymmetric catalysis or chiral resolution of racemic mixtures. Key reactions include stereoselective methoxylation of 2-naphthylacetic acid precursors. For example, enantiomeric purity is highly dependent on catalyst choice (e.g., chiral auxiliaries or transition-metal catalysts) and reaction temperature. Lower temperatures (e.g., 0–10°C) reduce racemization risks .
- Data Consideration : Monitor optical rotation and chiral HPLC (e.g., using amylose-based columns) to confirm enantiomeric excess (>97% purity is achievable under optimized conditions) .
Q. How can researchers characterize the enantiomeric purity of (S)-α-Methoxy-2-naphthylacetic acid using spectroscopic and chromatographic techniques?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase (80:20 v/v) for baseline separation of enantiomers .
- NMR Spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers via splitting of methoxy proton signals .
- Polarimetry : Measure specific rotation ([α]D²⁵) and compare with literature values (e.g., [α]D²⁵ = +120° for the (S)-enantiomer in chloroform) .
Q. What safety precautions are critical when handling (S)-α-Methoxy-2-naphthylacetic acid in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves (0.11 mm thickness) and a full-face respirator (N99/P2) to prevent dermal or inhalation exposure .
- Storage : Store in a locked, ventilated cabinet at 2–8°C to avoid degradation .
- Disposal : Treat waste with activated carbon and dispose via approved hazardous waste facilities (UN 2811, Packing Group III) .
Advanced Research Questions
Q. How does the steric and electronic environment of the naphthyl group influence the reactivity of (S)-α-Methoxy-2-naphthylacetic acid in cross-coupling reactions?
- Methodological Answer : The naphthyl group’s electron-rich aromatic system enhances stability in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Steric hindrance at the α-position necessitates bulky ligands (e.g., SPhos) to prevent β-hydride elimination. Reaction optimization should include DFT calculations to map transition states .
- Data Contradiction Note : Conflicting reports exist on catalytic efficiency with aryl bromides vs. chlorides; systematic screening of base (e.g., K₂CO₃ vs. Cs₂CO₃) is advised .
Q. What strategies can resolve discrepancies in biological activity data between (S)-α-Methoxy-2-naphthylacetic acid and its enantiomer or analogs?
- Methodological Answer :
- Comparative Assays : Perform parallel dose-response studies with (R)- and (S)-enantiomers in cellular models (e.g., cyclooxygenase inhibition assays). Use ANOVA to statistically validate potency differences .
- Structural Analysis : Compare X-ray crystallography or molecular docking results to identify enantiomer-specific binding interactions (e.g., hydrogen bonding with the methoxy group) .
Q. How can researchers optimize reaction conditions to mitigate racemization during synthesis or functionalization of (S)-α-Methoxy-2-naphthylacetic acid?
- Methodological Answer :
- Low-Temperature Reactions : Conduct acylations or esterifications at ≤0°C to suppress base-induced racemization .
- Inert Atmosphere : Use argon-purged solvents to minimize oxidative side reactions.
- Real-Time Monitoring : Implement inline FTIR to detect racemization intermediates (e.g., ketene formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
